molecular formula C15H14ClN7O3 B11474481 N-{2-[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide

N-{2-[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide

Cat. No.: B11474481
M. Wt: 375.77 g/mol
InChI Key: ZWADIFSHJKQLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrazole, oxadiazole, and pyridine rings in N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE gives it distinct chemical and biological properties.

Properties

Molecular Formula

C15H14ClN7O3

Molecular Weight

375.77 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H14ClN7O3/c16-11-7-20-23(8-11)9-12-21-15(26-22-12)14(25)19-5-4-18-13(24)10-2-1-3-17-6-10/h1-3,6-8H,4-5,9H2,(H,18,24)(H,19,25)

InChI Key

ZWADIFSHJKQLQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.